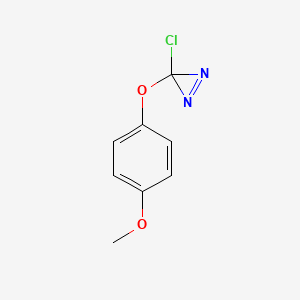

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. This compound contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. The presence of the chloro and methoxyphenoxy groups adds to its chemical versatility, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine typically involves the reaction of 4-methoxyphenol with chloroform and a base, such as sodium hydroxide, to form the intermediate 4-methoxyphenyl chloroformate. This intermediate is then reacted with ammonia to form the corresponding carbamate, which undergoes cyclization to form the diazirine ring.

Industrial Production Methods

Industrial production of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazirine ring to a diazomethane derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of diazomethane derivatives.

Substitution: Formation of substituted diazirine compounds.

Scientific Research Applications

Chemical Biology

Photoaffinity Labeling

One of the primary applications of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene is in photoaffinity labeling, a technique used to study protein-ligand interactions. When exposed to UV light, the diazirine generates a highly reactive carbene that can covalently bond with nearby biomolecules, facilitating the identification of binding sites on proteins.

Case Study:

In a study examining protein interactions in living cells, researchers utilized this compound to label specific proteins. Mass spectrometry and fluorescence microscopy were employed to analyze the binding interactions, demonstrating the compound's effectiveness in elucidating cellular mechanisms and pathways.

Synthetic Chemistry

Reactivity and Transformations

The carbene generated from this compound can insert into C–H, O–H, or N–H bonds, making it useful for various synthetic transformations. This reactivity allows chemists to explore new synthetic methodologies and develop novel compounds.

Data Table: Comparison of Diazirine Reactivity

| Compound Name | Reaction Type | Notable Features |

|---|---|---|

| This compound | Carbene generation | High reactivity due to methoxy group |

| 1-Trifluoromethyl-1H-diazirine | Enhanced reactivity | Trifluoromethyl group increases electrophilicity |

| 2-Methyl-2-(4-methoxyphenyl)diazirine | Varying steric effects | Influences reactivity patterns |

Material Science

Development of Advanced Materials

The unique properties of this compound also extend to material science. It is being investigated for its potential in creating crosslinked polymer networks and as a reagent in the synthesis of advanced materials.

Case Study:

Recent research highlighted the use of diazirines in developing organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices allowed for enhanced stability and performance under ambient conditions .

Pharmaceutical Applications

Drug Development

The ability of this compound to form covalent bonds with biological targets has led to its exploration as a tool in drug development. Its application in identifying drug targets and understanding drug-receptor interactions is particularly promising.

Data Table: Potential Pharmaceutical Applications

| Application Area | Description | Techniques Used |

|---|---|---|

| Target Identification | Identifying binding sites on proteins | Mass Spectrometry, NMR Spectroscopy |

| Mechanism Elucidation | Understanding drug-receptor interactions | Photoaffinity Labeling |

| Drug Design | Designing new compounds based on interaction data | Computational Chemistry |

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene species, which can insert into various chemical bonds. This reactivity makes it a valuable tool for studying molecular interactions and reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-3-(4-methoxyphenyl)-3H-diazirine

- 3-Chloro-3-(4-methoxyphenoxy)-3H-azirine

- 3-Chloro-3-(4-methoxyphenoxy)-3H-oxirane

Uniqueness

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine is unique due to its diazirine ring, which provides a high degree of reactivity and specificity in photochemical reactions. This makes it particularly useful in applications requiring precise molecular interactions and labeling.

Biological Activity

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirene is a diazirine compound that has garnered attention in the field of medicinal chemistry due to its unique photochemical properties and potential biological activities. Diazirines, characterized by their ability to generate reactive carbene species upon photolysis, have been widely employed in various applications, including photolabeling, drug discovery, and material science. This article focuses on the biological activity of this compound, summarizing key findings from recent research studies.

The biological activity of diazirines, including this compound, primarily arises from their ability to form reactive carbene intermediates when exposed to UV light. These carbenes can covalently bond with nucleophilic sites in biomolecules, enabling the study of protein interactions and cellular processes in real time . Specifically, the photoreactive nature of this compound allows it to serve as a tool for investigating protein functions and dynamics in living systems.

Photoreactivity and Stability

Research indicates that this compound exhibits significant photoreactivity under UV light conditions. Studies have shown that upon irradiation, the compound generates reactive intermediates that can interact with various biological macromolecules . Additionally, the stability of diazirines under ambient light conditions is crucial for practical applications; compounds similar to this compound have demonstrated varying degrees of stability when exposed to light, which influences their usability in biological studies .

Case Studies

- Photolabeling Studies : In a study exploring the use of diazirines for photolabeling proteins, this compound was employed to map protein interactions within cellular environments. The results indicated successful labeling of target proteins, demonstrating the compound's utility in understanding protein dynamics and interactions .

- Material Science Applications : The compound has also been investigated for its potential application in material science. Its ability to form covalent bonds with surfaces makes it a candidate for developing functional materials that can be used in biosensors or drug delivery systems .

Data Summary

The following table summarizes key findings related to the biological activity and properties of this compound:

| Property/Activity | Observation |

|---|---|

| Photoreactivity | Generates reactive carbenes upon UV exposure |

| Stability | Moderate stability under ambient light |

| Biological Interaction | Effective in covalently labeling proteins |

| Applications | Used in protein dynamics studies and material science |

Properties

CAS No. |

651306-42-2 |

|---|---|

Molecular Formula |

C8H7ClN2O2 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

3-chloro-3-(4-methoxyphenoxy)diazirine |

InChI |

InChI=1S/C8H7ClN2O2/c1-12-6-2-4-7(5-3-6)13-8(9)10-11-8/h2-5H,1H3 |

InChI Key |

GTBAKGDDMWAKIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2(N=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.